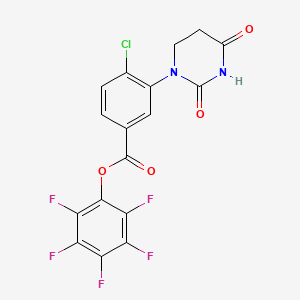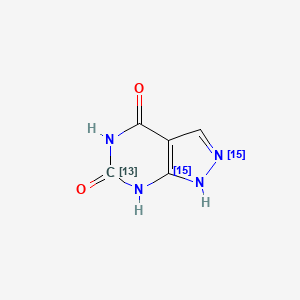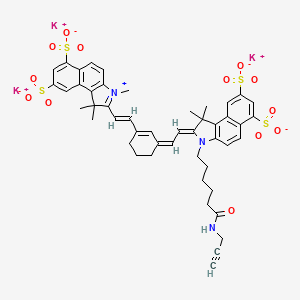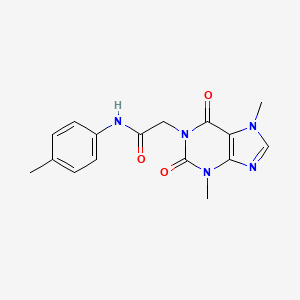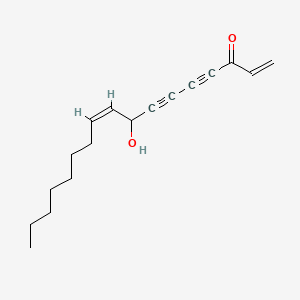
Falcarinolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Falcarinolone is a naturally occurring compound belonging to the class of organic compounds known as fatty alcohols. It is a polyacetylene, characterized by the presence of multiple carbon-carbon triple bonds. This compound is found in various plants, including carrots and ginseng, and is known for its bioactive properties, including anti-inflammatory and anti-cancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Falcarinolone can be synthesized through a series of reactions starting from oleic acid. The process involves desaturation, acetylenation, and hydroxylation steps. The key steps include:
Desaturation: Oleic acid undergoes desaturation to form linoleic acid.
Acetylenation: Linoleic acid is further desaturated to introduce triple bonds, forming crepenynic acid.
Hydroxylation: The final step involves hydroxylation to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as carrots and ginseng. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Falcarinolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Applications De Recherche Scientifique
Falcarinolone has a wide range of scientific research applications:
Mécanisme D'action
Falcarinolone exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and modulates the NF-κB pathway.
Anti-cancer: This compound induces apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
Falcarinolone is structurally related to other polyacetylenes such as falcarinol and falcarindiol. These compounds share similar bioactive properties but differ in their specific chemical structures and functional groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactivity .
List of Similar Compounds
- Falcarinol
- Falcarindiol
- Oenanthotoxin
- Cicutoxin
This compound stands out due to its unique combination of triple bonds and hydroxyl groups, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
18089-23-1 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10- |
Clé InChI |
STNWZOBISHHDCD-UVTDQMKNSA-N |
SMILES isomérique |
CCCCCCC/C=C\C(C#CC#CC(=O)C=C)O |
SMILES canonique |
CCCCCCCC=CC(C#CC#CC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




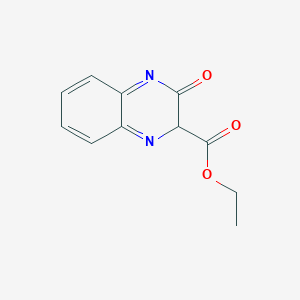

![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
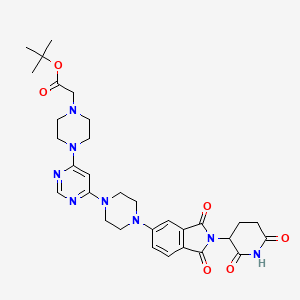
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
